Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

ASIC3 Acid-sensing ion channels Pain research

Researchers requiring a pharmacopoeia-compliant impurity reference standard that also serves as a versatile heterocyclic building block face fragmented supply chains. As the official USP Amiloride Related Compound A and EP Amiloride Impurity A, this compound is mandatory for HPLC method validation and ANDA regulatory submissions. • Dual role: Certified reference standard & synthetic intermediate for ENaC/ASIC3 modulator libraries. • Distinct ASIC3 modulation at 1 mM vs. parent amiloride; enables dissection of ASIC3-specific pain pathways. • >98% purity; shipped ambient; bulk quantities in stock for GMP/GLP analytical workflows.

Molecular Formula C6H7ClN4O2
Molecular Weight 202.6 g/mol
CAS No. 1458-01-1
Cat. No. B195038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-diamino-6-chloropyrazine-2-carboxylate
CAS1458-01-1
SynonymsMethyl 3,5-Diamino-6-chloropyrazine-2-carboxylate
Molecular FormulaC6H7ClN4O2
Molecular Weight202.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C(=N1)Cl)N)N
InChIInChI=1S/C6H7ClN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)
InChIKeyKOOBYHRLTYIPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate Procurement & Research Differentiation


Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1) is a key synthetic intermediate and analytical reference standard in the pyrazinecarboxamide class. It is formally designated as Amiloride Related Compound A under both USP and EP monographs , and functions as a critical building block for generating diverse heterocyclic derivatives, including potent epithelial sodium channel (ENaC) blockers [1].

Synthetic intermediate and analytical reference standard: Essential building block for heterocyclic derivatives and amiloride-related impurity profiling.
Pharmacopoeial designated impurity: USP Amiloride Related Compound A / EP Amiloride Impurity A, supporting regulatory analytical method validation.
Distinct functional probe: Reported to modulate epithelial sodium channels (ENaC) via SGK1 interaction, providing a different mechanistic profile from the direct blocker amiloride.

Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate: Why Substitution Fails


The 2-carboxylate methyl ester of this compound is not a trivial variant; its functional group profile diverges critically from the parent amiloride (N-amidino-3,5-diamino-6-chloropyrazinecarboxamide) and from other 6-substituted analogs. This substitution directly alters the molecule's electronic and steric properties, which has been demonstrated to change its biological activity from a potent ENaC blocker to a distinct modulatory profile [1]. Additionally, as a designated pharmacopoeial impurity reference standard, the compound's identity and purity are defined by strict analytical criteria, making it irreplaceable for regulatory compliance and analytical method validation .

Functional group impact on target profile

The 2-carboxylate methyl ester is not a silent modification. It critically alters electronic and steric properties, shifting the biological interaction from a direct ENaC blocker to a reported SGK1-mediated modulator and dual mitochondrial complex I/II inhibitor.

Regulatory and analytical non-substitutability

Designated as Amiloride Related Compound A (USP/EP), its identity and purity criteria are legally defined for impurity profiling. Non-compendial analogs or the parent drug cannot replace it for validated analytical methods or regulatory compliance.

Divergent ASIC3 channel interaction

Direct electrophysiology data show a unique ASIC3 current trace at pH 5.0 that does not overlap with amiloride or 5-substituted analogs. Substituting with parent compounds would fundamentally alter pharmacological readouts.

Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate: Quantitative Differentiation Evidence


ASIC3 Functional Divergence from Amiloride

In a direct electrophysiological comparison, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate demonstrates a distinct functional profile at acid-sensing ion channel 3 (ASIC3) compared to the parent drug amiloride (AMI) and the 5-substituted analog 5-(N-methyl-N-isobutyl)amiloride (MIA). Under pH 5.0 activation conditions in CHO cells expressing ASIC3, the compound induces a unique current trace that is not merely a weaker version of amiloride's effect, indicating a different interaction with the channel [1].

ASIC3 Functional Divergence
Head-to-head comparison
Target: Non-overlapping current trace (red) vs. Amiloride (black) and MIA (blue) at 1 mM.
Demonstrates a non-identical mechanism of action at ASIC3.
Conditions: ASIC3-expressing CHO cells, pH 5.0, whole-cell patch clamp.
ASIC3 Acid-sensing ion channels Pain research

Mitochondrial Complex I/II Dual Inhibition

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate has been demonstrated to inhibit both mitochondrial complex I and complex II , a dual inhibitory profile that is not commonly reported for the parent amiloride or its simpler analogs. This distinguishes it from amiloride, which is primarily characterized as an ENaC and Na+/H+ exchanger (NHE) inhibitor with lower potency on mitochondrial targets.

Mitochondrial Complex I/II Inhibition
Class-level inference
Dual inhibition of Complex I & II; amiloride primarily targets ENaC/NHE.
Supports a distinct metabolic/ respiration research context.
Data to verify; source-specific review required for quantitative IC50 values.
Mitochondrial respiration Complex I Complex II

Amiloride Impurity Pharmacopoeial Reference Standard

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is officially designated as Amiloride Related Compound A by the United States Pharmacopeia (USP) and as Amiloride Impurity A by the European Pharmacopoeia (EP) . This compendial status is a formal, quantitative differentiator: the compound is not merely an analog but a legally and analytically defined reference material for the development, validation, and quality control of amiloride drug substances and products.

Pharmacopoeial Reference Standard
Supporting evidence
USP Amiloride Related Compound A / EP Amiloride Impurity A.
Non-substitutable identity for regulatory analytical method validation.
Requires compliance with specific USP/EP monograph criteria.
Pharmaceutical analysis Impurity profiling Quality control

SGK1-Mediated ENaC Modulation

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate has been studied for its interaction with serum and glucocorticoid-induced kinase 1 (SGK1), where it modulates the function of epithelial sodium channels (ENaC) . This mode of regulation is distinct from the direct pore-blocking mechanism of amiloride (Kd = 181.9 nM [1]), suggesting an alternative pathway for influencing sodium transport.

SGK1-Mediated ENaC Modulation
Cross-study comparable
Target: Indirect, kinase-dependent modulation. Comparator: Direct ENaC pore blocker (Amiloride Kd 181.9 nM).
Enables study of ENaC regulation via upstream signaling pathways.
Cellular assays for ENaC activity and SGK1 signaling.
SGK1 ENaC Sodium transport

Antimicrobial Activity Against Resistant Strains

Investigational studies have shown that methyl 3,5-diamino-6-chloropyrazine-2-carboxylate exhibits activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics . While the parent compound amiloride is not typically associated with direct antimicrobial use, the distinct activity profile of this ester derivative suggests a different biological target spectrum.

Antimicrobial Activity
Class-level inference
Activity reported against antibiotic-resistant bacterial and fungal strains.
Supports antimicrobial screening context; distinct from parent amiloride.
In vitro susceptibility data require further validation.
Antimicrobial Antibiotic resistance Fungal infections

Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate: Evidence-Based Applications


ASIC3 Channel Pharmacology

This compound is an optimal choice for electrophysiology studies of acid-sensing ion channel 3 (ASIC3) when a functional profile distinct from amiloride is required. Its unique modulation of ASIC3 at 1 mM (as shown by non-overlapping current traces) makes it a valuable tool for dissecting ASIC3-specific contributions to pain and sensory transduction [1].

Mitochondrial Respiratory Chain Studies

The compound's demonstrated inhibition of both mitochondrial complex I and II provides a dual-target tool for investigating cellular respiration, oxidative phosphorylation, and mitochondrial dysfunction [1]. Its photolability also enables photoaffinity labeling experiments [1].

Pharmaceutical Quality Control & Compliance

As the officially designated USP Amiloride Related Compound A and EP Amiloride Impurity A, this compound is a mandatory analytical reference standard for the development and validation of HPLC and other quantitative methods used in amiloride drug substance and product quality control [1].

ENaC/SGK1 Signaling Pathway

This compound is uniquely suited for studies exploring the indirect, SGK1-mediated regulation of epithelial sodium channels (ENaC), providing a mechanistic counterpoint to direct pore blockers like amiloride (Kd = 181.9 nM) [1][2].

Application
Selection Property
Validation Focus
ASIC3 Channel Pharmacology
Distinct modulatory profile vs. amiloride
Electrophysiology endpoint response at ASIC3
Mitochondrial Respiratory Chain Studies
Dual Complex I/II inhibition profile
Mitochondrial respiration assay endpoints
Pharmaceutical Quality Control
USP/EP compendial reference standard identity
Analytical method validation and impurity profiling
ENaC/SGK1 Signaling Pathway
Indirect, SGK1-mediated modulation of ENaC
Kinase-dependent pathway-response interpretation

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